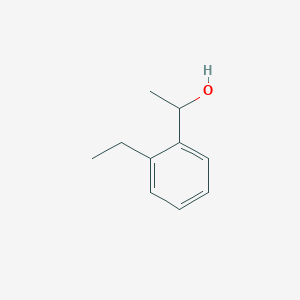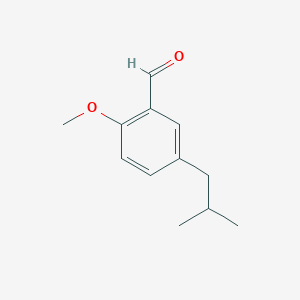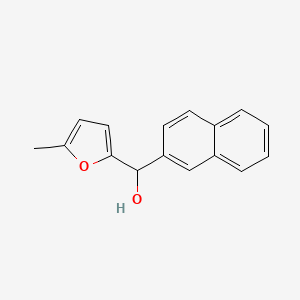
1-(2-Ethylphenyl)ethanol
Descripción general
Descripción
1-(2-Ethylphenyl)ethanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Research : In pharmacology, structural modifications of similar compounds to 1-(2-Ethylphenyl)ethanol, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been studied to understand their sympathomimetic activity. These modifications can alter the activity at β-receptors, which are divided into β-1 and β-2 types, found in various tissues like the heart and bronchioles (Lands, Ludueña, & Buzzo, 1967).
Chemical Synthesis and Stereochemistry : Research has been conducted on the synthesis and absolute stereochemistry of compounds structurally related to 1-(2-Ethylphenyl)ethanol, such as 1-(2-Nitrophenyl)ethanol, which are important in understanding the properties of these compounds and their applications in synthesis (Corrie et al., 1992).
Sustainability Metrics in Chemical Production : The application of sustainability metrics in chemical research, particularly in the production of higher alcohols from ethanol, is an area of interest. For example, the Guerbet reaction producing compounds like 2-Ethyl-1-hexanol, which is structurally related to 1-(2-Ethylphenyl)ethanol, has been studied for its environmental and economic implications (Patel et al., 2015).
Enzymatic Production Processes : Research into the enzymatic production of optically pure alcohols structurally similar to 1-(2-Ethylphenyl)ethanol, such as 1-(3’,4’-methylenedioxyphenyl) ethanol, has been conducted. This includes optimizing conditions for improved enantioselectivity in production (Liu et al., 2014).
X-Ray Crystal Structures : The study of X-ray crystal structures of compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which are related to 1-(2-Ethylphenyl)ethanol, contributes to the understanding of their molecular structures and properties (Percino et al., 2008).
Effects on Central Neurons : Ethyl alcohol, closely related to 1-(2-Ethylphenyl)ethanol, has been studied for its effects on central neurons, providing insights into the neurophysiological impact of alcohol-related compounds (Wayner, Ono, & Nolley, 1975).
Propiedades
IUPAC Name |
1-(2-ethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMHZNPYMZYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















